Cas no 2228143-23-3 (3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine)

3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine
- 2228143-23-3
- EN300-1959016
-
- インチ: 1S/C8H12F3NO/c9-8(10,11)7(12)4-6-2-1-3-13-5-6/h5,7H,1-4,12H2
- InChIKey: VYXMRUADNINTBD-UHFFFAOYSA-N
- SMILES: FC(C(CC1=COCCC1)N)(F)F
計算された属性
- 精确分子量: 195.08709849g/mol
- 同位素质量: 195.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 35.2Ų
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1959016-1.0g |
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine |
2228143-23-3 | 1g |
$1229.0 | 2023-06-02 | ||
Enamine | EN300-1959016-0.1g |
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine |
2228143-23-3 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1959016-10.0g |
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine |
2228143-23-3 | 10g |
$5283.0 | 2023-06-02 | ||
Enamine | EN300-1959016-0.05g |
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine |
2228143-23-3 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1959016-1g |
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine |
2228143-23-3 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1959016-5g |
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine |
2228143-23-3 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1959016-0.5g |
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine |
2228143-23-3 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1959016-2.5g |
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine |
2228143-23-3 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1959016-0.25g |
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine |
2228143-23-3 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1959016-5.0g |
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine |
2228143-23-3 | 5g |
$3562.0 | 2023-06-02 |
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amineに関する追加情報
Introduction to 3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine (CAS No. 2228143-23-3)
3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2228143-23-3, belongs to a class of molecules that exhibit promising properties for drug discovery and development. Its molecular structure incorporates a dihydropyran moiety linked to a trifluoropropylamine group, which endows it with distinctive physicochemical properties and functional versatility.
The dihydropyran ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance solubility and bioavailability while interacting favorably with biological targets. The presence of the trifluoropropylamine substituent introduces fluorine atoms, which are widely recognized for their ability to modulate metabolic stability, lipophilicity, and binding affinity. These structural elements make 3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine a compelling candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been growing interest in the exploration of fluorinated amines as key structural motifs in drug design. The electron-withdrawing nature of fluorine atoms can significantly influence the electronic properties of adjacent functional groups, leading to enhanced binding interactions with biological targets. This has been particularly evident in the development of kinase inhibitors and other small-molecule drugs where fluorine substitution plays a critical role in optimizing potency and selectivity.
Current research in the field of Medicinal Chemistry highlights the importance of 3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine as a versatile building block for synthesizing more complex molecules. Its ability to serve as a scaffold for further derivatization allows chemists to explore a wide range of biological activities. For instance, studies have demonstrated its potential utility in the design of compounds targeting neurological disorders, where the combination of the dihydropyran and trifluoropropylamine moieties may contribute to improved pharmacokinetic profiles.
The synthesis of 3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorination methods have been instrumental in facilitating its preparation. These advancements not only enhance the accessibility of the compound but also open up new avenues for its application in drug discovery.
One particularly intriguing aspect of 3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine is its potential role as an intermediate in the synthesis of bioactive molecules. The presence of both polar and nonpolar regions in its structure allows it to interact with a diverse array of biological targets. This dual functionality makes it an attractive candidate for designing multitargeted drugs that can address multiple aspects of a disease simultaneously.
Recent studies have also explored the pharmacological properties of derivatives of 3-(3,4-dihydro-2H-pyran-5-yl)-1,1,1-trifluoropropan-2-amine. For example, modifications at the nitrogen atom of the trifluoropropylamine group have led to compounds with enhanced binding affinity to specific protein targets. These findings underscore the importance of fine-tuning molecular structure to optimize biological activity. Furthermore, computational modeling techniques have been employed to predict how different substituents may influence the pharmacokinetic and pharmacodynamic properties of these compounds.
The impact of fluorine substitution on the electronic and steric properties of 3-(3,4-dihydro-2H-pyran-5-yli)-1,1-dimethylethyl]-N-methylbenzamide amine derivatives has been extensively studied. Fluorine atoms can participate in various noncovalent interactions with biological targets, including hydrogen bonding and van der Waals forces. This has led to the development of highly potent and selective drug candidates where fluorine plays a crucial role in determining binding affinity.
In conclusion, 3-(3 4 dihydro 2H pyran 5 yl) 11 trifluoropropan 22 amine (CAS No. 22281432 33) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its incorporation into drug discovery efforts holds promise for developing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications for this compound, 333 dihydro pyran 55 yl) 111 trifluoro propane22 amine is poised to play an increasingly important role in addressing unmet medical needs.
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